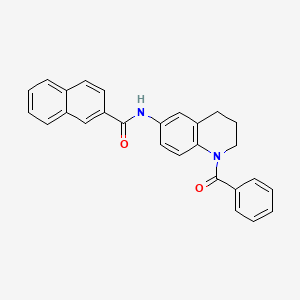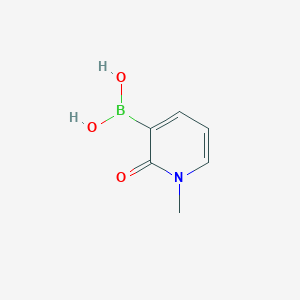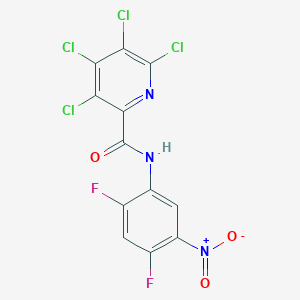![molecular formula C17H17ClN2O B2404951 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole CAS No. 637745-28-9](/img/structure/B2404951.png)
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole is a benzimidazole derivative that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C17H17ClN2O and a molecular weight of 300.78 g/mol . Its structure features a benzimidazole core substituted with a 4-chlorophenoxyethyl group and two methyl groups at the 5 and 6 positions.
Métodos De Preparación
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 2-chloroethylamine.
Reaction Conditions: The 4-chlorophenol is reacted with 2-chloroethylamine under basic conditions to form 2-(4-chlorophenoxy)ethylamine.
Cyclization: The intermediate is then subjected to cyclization with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole ring.
Methylation: Finally, the benzimidazole derivative is methylated at the 5 and 6 positions using methyl iodide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like thiols or amines replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells.
Pathways Involved: It interferes with the replication and transcription processes in cells, inhibiting the synthesis of essential biomolecules and triggering apoptosis.
Comparación Con Compuestos Similares
1-[2-(4-Chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Chlorophenoxy)ethyl]azepane oxalate: Similar in structure but with an azepane ring, this compound exhibits different pharmacological properties.
2-(4-Chlorophenoxy)ethylamine: A precursor in the synthesis of the target compound, it lacks the benzimidazole core and thus has different chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications, highlighting the importance of continued exploration and development of benzimidazole derivatives.
Propiedades
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-9-16-17(10-13(12)2)20(11-19-16)7-8-21-15-5-3-14(18)4-6-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSGEZOWBOUJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
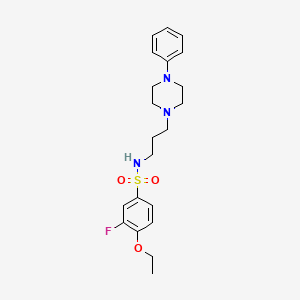
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B2404869.png)
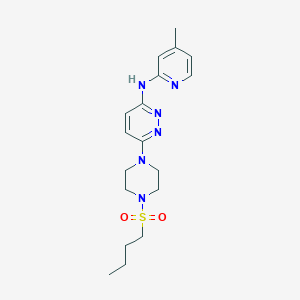

![2-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2404874.png)
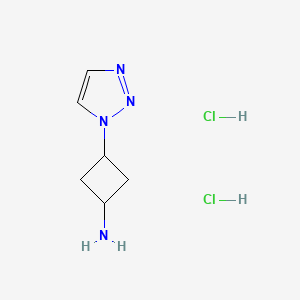
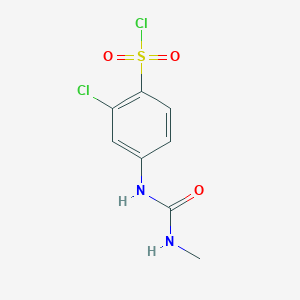
![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
![ETHYL 2-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2404881.png)
![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)
